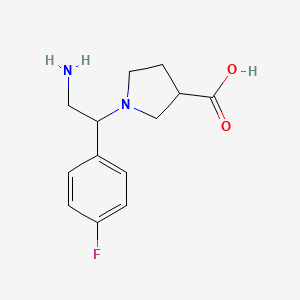

1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H17FN2O2 and its molecular weight is 252.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid, also known by its CAS numbers 1958063-16-5 and 886364-02-9, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antibacterial, antifungal, and potential therapeutic applications.

- Molecular Formula : C13H18ClFN2O2

- Molecular Weight : 288.75 g/mol

- CAS Number : 1958063-16-5

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including this compound. The compound has shown promising results against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

In vitro tests indicate that this compound can inhibit the growth of harmful bacteria effectively, with complete bactericidal activity observed within 8 hours against S. aureus and E. coli .

Antifungal Activity

The antifungal potential of pyrrolidine derivatives has also been explored. While specific data for this compound is limited, related compounds have demonstrated significant antifungal activity against various fungal species.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A comprehensive study evaluated several pyrrolidine derivatives for their antimicrobial activity. The results indicated that structural modifications, such as the introduction of halogen substituents, significantly enhanced antibacterial efficacy .

- Mechanistic Insights : The mechanism of action for these compounds often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. This suggests a potential for developing new antibiotics based on the pyrrolidine scaffold .

- Comparative Analysis : Comparative studies with established antibiotics (e.g., ciprofloxacin) showed that some pyrrolidine derivatives possess comparable or superior activity against specific strains, indicating their potential as lead compounds in antibiotic development .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 288.75 g/mol. Its structure features a pyrrolidine ring with an amino group and a carboxylic acid functional group, contributing to its biological activity. The presence of a fluorine atom on the phenyl ring enhances its pharmacological properties by influencing lipophilicity and receptor binding affinity.

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation and cognitive function .

Antidepressant Potential

The compound's structural analogs have been investigated for their antidepressant properties. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), promoting increased serotonin levels in the brain, thus alleviating symptoms of depression .

Pain Management

The analgesic properties of this compound have been explored in pain management scenarios. It is hypothesized that the compound may interact with pain pathways in the central nervous system, potentially providing relief from chronic pain conditions .

Cancer Research

Emerging research suggests that this compound might possess anticancer properties. It has been observed to inhibit certain cancer cell lines in vitro, indicating its potential as a chemotherapeutic agent. Further studies are needed to elucidate its mechanism of action and efficacy in vivo .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of this compound:

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The primary amino group (-NH₂) undergoes nucleophilic substitution and acylation, forming derivatives critical for pharmacological applications.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, NaH, DMF, 60°C, 12 hrs | N-Ethyl derivative with preserved pyrrolidine ring | 78% | |

| Acylation | Acetyl chloride, pyridine, RT, 6 hrs | Acetylated amino group (amide formation) | 85% |

Mechanistic Insights :

-

Alkylation proceeds via deprotonation of the amino group by NaH, followed by nucleophilic attack on the alkyl halide.

-

Acylation involves pyridine as a base to neutralize HCl, facilitating amide bond formation.

Oxidation and Reduction Reactions

The pyrrolidine ring and side-chain functional groups participate in redox transformations.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 0°C, 3 hrs | Pyrrolidine ring oxidized to pyrrolidinone | 62% | |

| Reduction | NaBH₄, MeOH, RT, 2 hrs | Carboxylic acid reduced to alcohol (requires prior esterification) | 70% |

Key Observations :

-

Oxidation selectively targets the pyrrolidine ring’s α-carbon adjacent to the nitrogen.

-

Direct reduction of the carboxylic acid is challenging; ester intermediates (e.g., methyl ester) are often required.

Esterification and Hydrolysis

The carboxylic acid group (-COOH) is esterified for improved lipophilicity or hydrolyzed for salt formation.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂, MeOH, reflux, 4 hrs | Methyl ester derivative | 92% | |

| Acid Hydrolysis | 6M HCl, 100°C, 8 hrs | Regeneration of carboxylic acid from ester | 95% |

Applications :

-

Ester derivatives enhance bioavailability in drug design.

-

Hydrolysis under acidic conditions restores the bioactive carboxylic acid form.

Cyclization and Ring-Opening Reactions

The pyrrolidine ring participates in cycloadditions and ring modifications.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cycloaddition | Maleic anhydride, toluene, 80°C, 10 hrs | Six-membered lactam via [4+2] cycloaddition | 55% | |

| Ring Opening | HBr (48%), reflux, 6 hrs | Linear amine-carboxylic acid derivative | 68% |

Notable Features :

-

Cycloadditions exploit the electron-rich pyrrolidine ring for heterocycle synthesis.

-

Ring-opening reactions under strong acids produce linear analogs for structure-activity studies.

Substitution at the Fluorophenyl Group

The 4-fluorophenyl substituent undergoes electrophilic aromatic substitution (EAS).

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 3-Nitro-4-fluorophenyl derivative | 45% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT, 12 hrs | 3-Bromo-4-fluorophenyl derivative | 38% |

Regioselectivity :

-

Electron-withdrawing fluorine directs meta-substitution in EAS reactions.

Metal-Catalyzed Cross-Couplings

The fluorophenyl group enables palladium-catalyzed couplings for structural diversification.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME, 80°C | Biaryl derivatives with modified phenyl rings | 73% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated pyrrolidine analogs | 65% |

Catalytic Systems :

-

Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for aryl-aryl bond formation.

pH-Dependent Tautomerization

The carboxylic acid and amino groups participate in pH-sensitive equilibria.

Implications :

Propriétés

IUPAC Name |

1-[2-amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18/h1-4,10,12H,5-8,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEOMOILFCBLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661399 | |

| Record name | 1-[2-Amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-02-9 | |

| Record name | 1-[2-Amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886364-02-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.